molecular formula C12H12N6 B6644482 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Cat. No.: B6644482
M. Wt: 240.26 g/mol
InChI Key: SGZHPJLXUXPUIK-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazo[4,5-c]pyridine and pyrazine moieties

Scientific Research Applications

Preparation Methods

The synthesis of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-ethylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-2-18-9-3-4-14-7-8(9)17-12(18)10-11(13)16-6-5-15-10/h3-7H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHPJLXUXPUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To polyphosphoric acid, preheated to 130° C., was added in one portion an intimate mixture of the product of Example 1 Step 2 (206 mg, 1.5 mmol) and 3-aminopyrazine-2-carboxylic acid (230 mg, 1.65 mmol). The temperature was increased to 195° C. for 1 hour and then cooled back to 130° C. for a further 1 hour. The viscous oil was poured on to ice containing saturated sodium carbonate solution and diethyl ether (5 ml) and the aqueous solution was extracted with chloroform (×5). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude solid was purified by silica gel chromatography eluting with a gradient of dichloromethane to 0.880 ammonia:ethanol:dichloromethane (1:9:40), to afford the title compound, (20 mg, 6%); MS (ES+) m/e 241 [M+H]+.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
6%

Synthesis routes and methods II

Procedure details

3-aminopyrazine-2-carbaldehyde (made in example 1(c)) (0.30 g, 2.4 mmol), N4-ethylpyridine-3,4-diamine (made in example 1(b)) (0.36 g, 2.6 mmol), and sodium hydrogensulfite (0.30 g) were combined in 3 mL of dimethylacetamide and heated to 200° C. in a SmithSynthesizer microwave for 10 minutes. The reaction mixture was partitioned between ethyl acetate and water. The reaction was extracted with ethyl acetate (×3), and the combined organic layers were washed with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After filtration, the organics were concentrated in vacuo. Trituration with diethyl ether affords the title compound as tan solids (0.46 g, 80%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 3
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 4
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 5
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 6
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

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